![molecular formula C30H27BO2 B3030577 4,4,5,5-Tetramethyl-2-(10-(naphthalen-2-yl)anthracen-9-yl)-1,3,2-dioxaborolane CAS No. 922518-84-1](/img/structure/B3030577.png)
4,4,5,5-Tetramethyl-2-(10-(naphthalen-2-yl)anthracen-9-yl)-1,3,2-dioxaborolane
Übersicht
Beschreibung
The compound “4,4,5,5-Tetramethyl-2-(10-(naphthalen-2-yl)anthracen-9-yl)-1,3,2-dioxaborolane” is an anthracene compound in which an aryl group having C10 or greater is bonded to the 9-position and a naphthyl group is bonded to the 10-position .
Synthesis Analysis
The synthesis of this compound involves several stages. The intermediates are mixed in an argon atmosphere, cooled to -78 °C, and then n-BuLi is added. After heating to 0 °C, trimethoxyborane is added, and the mixture is stirred at -78 °C for 20 minutes, then warmed to room temperature over 8 hours. After the reaction, hydrochloric acid aqueous solution is added, and the mixture is stirred at room temperature for 1 hour. The solution is then extracted with ethyl acetate, dried with magnesium sulfate, concentrated, and suspended in hexane for washing, filtering, and recycling .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple aromatic rings including an anthracene core and a naphthyl group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction with n-butyllithium and trimethoxyborane .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a high GI absorption, BBB permeant, and it is an inhibitor of CYP1A2 and CYP2D6. It has a moderately soluble water solubility .Wissenschaftliche Forschungsanwendungen
Synthesis and Application in Drug Development
4,4,5,5-Tetramethyl-2-(10-(naphthalen-2-yl)anthracen-9-yl)-1,3,2-dioxaborolane has been used as a building block for synthesizing biologically active derivatives. For instance, it played a crucial role in the alternative synthesis of the retinoid agonist disila-bexarotene, demonstrating its potential in drug development (Büttner et al., 2007).
Electroluminescence and OLED Applications
This compound is instrumental in developing blue-emitting materials for organic light-emitting diodes (OLEDs). Various studies have explored its use in synthesizing materials like Na-AP-Na, which exhibited high device efficiency and good blue color coordinates for displays (Lee et al., 2014). Additionally, it has been utilized in creating new anthracene derivatives with coumarin moiety for OLEDs, contributing to non-doped OLEDs with significant luminescence efficiency (Jung et al., 2017).
Organic Synthesis and Chemical Studies
Its use extends to the synthesis of other complex organic compounds. For example, it was essential in preparing 2-ruthenocenyl-4,4,5,5-tetramethyl-1,3-dioxa-2-borolane for studying the redox behaviors of binuclear ruthenocene derivatives (Sato et al., 2002). Also, it was used in developing diborylated naphtho[1,2-c:5,6-c′]bis[1,2,5]thiadiazole, demonstrating its role in synthesizing high-performance semiconducting polymers (Kawashima et al., 2013).
Biochemical Applications
In biochemical research, this compound has been employed in studying the selective delivery of polyamine conjugates into cells with active polyamine transporters. Its structural variations have been explored to understand the limits of substituents accommodated by the polyamine transporter (Gardner et al., 2004).
Safety and Hazards
Eigenschaften
IUPAC Name |
4,4,5,5-tetramethyl-2-(10-naphthalen-2-ylanthracen-9-yl)-1,3,2-dioxaborolane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27BO2/c1-29(2)30(3,4)33-31(32-29)28-25-15-9-7-13-23(25)27(24-14-8-10-16-26(24)28)22-18-17-20-11-5-6-12-21(20)19-22/h5-19H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWSGKQRXZYKPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC=CC3=C(C4=CC=CC=C24)C5=CC6=CC=CC=C6C=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27BO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-2-(10-(naphthalen-2-yl)anthracen-9-yl)-1,3,2-dioxaborolane | |
CAS RN |
922518-84-1 | |
Record name | 4,4,5,5-tetramethyl-2-(10-(naphthalen-2-yl)anthracen-9-yl)-1,3,2-dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.